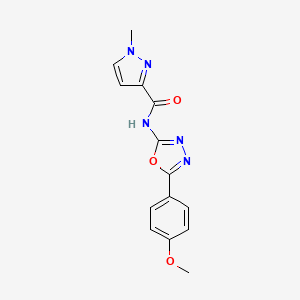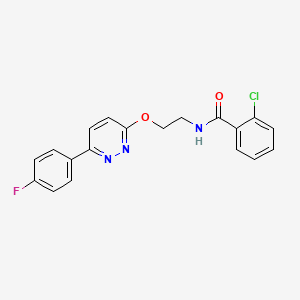
4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a nitrobenzenecarboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperazine derivative under basic conditions . The nitrobenzenecarboxylic acid moiety is then attached through a series of nitration and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and substitution reactions, and the employment of high-yielding catalysts to improve the efficiency of the nitration and carboxylation steps .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzhydryl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl halides and a strong base like sodium hydride.
Major Products
Oxidation: 4-(4-Benzhydrylpiperazino)-3-aminobenzenecarboxylic acid.
Reduction: 4-(4-Benzhydrylpiperazino)-3-nitrobenzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The benzhydryl group enhances its binding affinity, while the nitrobenzenecarboxylic acid moiety contributes to its overall pharmacokinetic properties . The compound may modulate receptor activity, leading to changes in neurotransmitter release and uptake .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Benzhydrylpiperazino)-3-aminobenzenecarboxylic acid
- 4-(4-Benzhydrylpiperazino)-3-nitrobenzyl alcohol
- 4-(4-Benzhydrylpiperazino)-3-nitrobenzenesulfonic acid
Uniqueness
4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid is unique due to its combination of a piperazine ring, a benzhydryl group, and a nitrobenzenecarboxylic acid moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(29)20-11-12-21(22(17-20)27(30)31)25-13-15-26(16-14-25)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCODMLKVYFLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2623900.png)


![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2623906.png)

![Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate](/img/structure/B2623910.png)


![Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2623913.png)
![4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2623916.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)
![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2623923.png)
